molecular formula C11H15ClN2O3 B13949941 Benzylamine, N-(2-chloroethyl)-2-ethoxy-5-nitro- CAS No. 56538-02-4

Benzylamine, N-(2-chloroethyl)-2-ethoxy-5-nitro-

Cat. No.: B13949941
CAS No.: 56538-02-4
M. Wt: 258.70 g/mol
InChI Key: VMCCMKJABCHXOV-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-2-ethoxy-5-nitrobenzylamine is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a chloroethyl group, an ethoxy group, and a nitrobenzylamine moiety, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-2-ethoxy-5-nitrobenzylamine can be achieved through several methods. One common approach involves the reaction of 2-ethoxy-5-nitrobenzylamine with 2-chloroethanol under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the chloroethyl group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of N-(2-Chloroethyl)-2-ethoxy-5-nitrobenzylamine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-2-ethoxy-5-nitrobenzylamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can lead to various substituted benzylamine compounds.

Scientific Research Applications

N-(2-Chloroethyl)-2-ethoxy-5-nitrobenzylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-2-ethoxy-5-nitrobenzylamine involves its interaction with molecular targets through its reactive functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can affect their function. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloroethyl)-N-nitrosoureas: These compounds share the chloroethyl group and are known for their anticancer activity.

    2-Chloroethylamine derivatives: Similar in structure but may have different functional groups attached.

Uniqueness

N-(2-Chloroethyl)-2-ethoxy-5-nitrobenzylamine is unique due to the combination of its functional groups, which confer specific reactivity and potential applications that are distinct from other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

CAS No.

56538-02-4

Molecular Formula

C11H15ClN2O3

Molecular Weight

258.70 g/mol

IUPAC Name

2-chloro-N-[(2-ethoxy-5-nitrophenyl)methyl]ethanamine

InChI

InChI=1S/C11H15ClN2O3/c1-2-17-11-4-3-10(14(15)16)7-9(11)8-13-6-5-12/h3-4,7,13H,2,5-6,8H2,1H3

InChI Key

VMCCMKJABCHXOV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])CNCCCl

Origin of Product

United States

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